(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O6S2/c24-20-19(31-21(30)22(20)12-5-7-17-18(9-12)28-11-27-17)10-13-6-8-16(29-13)14-3-1-2-4-15(14)23(25)26/h1-10H,11H2/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWJBYGDHPMUEQ-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered interest for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Structural Overview
The molecular structure of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one features a thiazolidinone core with substituents that potentially enhance its biological activity. The presence of the benzo[d][1,3]dioxole and furan moieties suggests that this compound may interact with multiple biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
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Mechanism of Action : Thiazolidinones are believed to exert their anticancer effects through multiple pathways, including:
- Inhibition of cell cycle progression.
- Induction of apoptosis via mitochondrial pathways.
- Modulation of signaling pathways related to cancer progression.
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Case Studies :
- A study demonstrated that thiazolidinone derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM .
- Another investigation showed that specific structural modifications led to enhanced activity against colorectal cancer cells, suggesting a structure-activity relationship (SAR) where electron-withdrawing groups increased potency .
Antibacterial Activity
The antibacterial properties of thiazolidinones have also been extensively studied.
- Efficacy Against Bacteria :
-
Mechanism :
- The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anti-inflammatory Activity
Thiazolidinones are recognized for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory conditions.
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives.
Scientific Research Applications
Overview
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a thiazolidinone core and various substituents, suggests diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the applications of this compound based on current scientific literature.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit promising antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have utilized methods such as the agar well diffusion method to assess antibacterial activity, demonstrating significant inhibition zones compared to standard antibiotics like ciprofloxacin .
Anticancer Potential
Thiazolidinones are known for their anticancer activities. The structural features of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies have indicated that this compound can effectively reduce the viability of cancer cell lines in vitro .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Thiazolidinones have been associated with reduced expression of pro-inflammatory cytokines and mediators in various models of inflammation, indicating potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of several thiazolidinone derivatives against clinical strains of Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one exhibited significant zones of inhibition, suggesting that modifications in the structure could enhance activity further .
Case Study 2: Anticancer Evaluation
In another investigation, thiazolidinone derivatives were tested against breast cancer cell lines. The results demonstrated that specific structural modifications led to increased cytotoxicity and apoptosis induction in cancer cells, highlighting the importance of substituent groups on the thiazolidinone ring for enhancing anticancer activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and their implications:
Physicochemical Properties
Key Research Findings and Gaps
Q & A
What are the optimal synthetic routes for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, and how do reaction conditions influence yield and stereoselectivity?
Methodological Answer:
The synthesis typically employs a Knoevenagel condensation between a thioxothiazolidin-4-one precursor and a substituted aldehyde. Key steps include:
- Reagent Selection : Use of a base (e.g., NaOH or triethylamine) in polar aprotic solvents (ethanol, methanol) to facilitate enolate formation .
- Stereoselectivity Control : The (Z)-configuration is stabilized by π-π interactions between aromatic substituents, as observed in analogous thiazolidinones .
- Yield Optimization : Prolonged reflux (8–12 hours) and stoichiometric adjustments (1:1 molar ratio of aldehyde to thiazolidinone) improve yields to ~60–75% .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents ensures stereochemical purity .
Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key diagnostic signals include:
- FT-IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) .
- X-ray Crystallography : Resolves stereochemistry unambiguously; intermolecular hydrogen bonds (e.g., S···H-N) stabilize the Z-conformation .
What initial biological screening assays are recommended to evaluate its bioactivity?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
- Anticancer Screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
- Enzyme Inhibition : Fluorometric assays targeting ROS-related enzymes (e.g., NADPH oxidase) to assess oxidative stress modulation .
How can structure-activity relationship (SAR) studies be designed by modifying substituents on the benzodioxole or nitrophenyl groups?
Methodological Answer:
- Substituent Variations :
- Biological Testing : Compare IC₅₀ values across modified analogs to identify critical substituents for target binding .
What computational methods are suitable for predicting interaction mechanisms with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer interactions with hemoglobin subunits .
- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., cytochrome P450) and validate with MD simulations for stability .
- ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., logP, bioavailability) for lead optimization .
How can researchers address discrepancies in reported biological activities across different studies?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Mechanistic Re-evaluation : Use isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies (e.g., conflicting IC₅₀ values for ROS inhibition) .
- Structural Validation : Re-analyze compound purity and stereochemistry via HPLC and XRD to rule out batch-dependent artifacts .
What strategies optimize the compound's solubility and stability for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate or PEG groups at the thioxo moiety to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for controlled release and improved plasma half-life .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
